Ethyl dihomo-gamma-linolenate

Vue d'ensemble

Description

L'éthyl ester d'acide dihomo-γ-linolénique est une forme estérifiée de l'acide dihomo-γ-linolénique, un acide gras polyinsaturé oméga-6 à 20 atomes de carbone. Ce composé est moins soluble dans l'eau que sa forme acide libre, ce qui le rend plus approprié pour la formulation de régimes alimentaires et de compléments alimentaires contenant de l'acide dihomo-γ-linolénique . Il est principalement utilisé dans l'étude des troubles inflammatoires en raison de ses propriétés anti-inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'éthyl ester d'acide dihomo-γ-linolénique implique généralement l'estérification de l'acide dihomo-γ-linolénique avec de l'éthanol. Cette réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique sous reflux . La réaction peut être représentée comme suit :

Acide dihomo-γ-linolénique+Éthanol→Éthyl ester d'acide dihomo-γ-linolénique+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production d'éthyl ester d'acide dihomo-γ-linolénique implique des procédés d'estérification à grande échelle. La réaction est réalisée dans un réacteur à flux continu pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par distillation ou chromatographie .

Types de réactions :

Oxydation : L'éthyl ester d'acide dihomo-γ-linolénique peut subir une oxydation pour former des hydroperoxydes et d'autres dérivés oxydés.

Réactifs et conditions courants :

Oxydation : Lipoxygenases, oxygène atmosphérique.

Réduction : Gaz hydrogène, catalyseurs métalliques (par exemple, palladium sur carbone).

Substitution : Divers nucléophiles dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Hydroperoxydes, dérivés hydroxylés.

Réduction : Esters d'acides gras saturés.

Substitution : Dérivés d'ester avec différents groupes fonctionnels.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Ethyl DGLA has been studied for its anti-inflammatory properties, particularly in relation to allergic reactions and inflammatory diseases.

- Case Study: Allergic Symptoms Reduction

A randomized, double-blind, placebo-controlled trial investigated the effects of DGLA supplementation on pollen-induced allergic symptoms. Results indicated that DGLA supplementation significantly reduced symptoms in healthy subjects, suggesting its potential as an anti-allergic agent .

| Variable | DGLA Group (n=18) | Placebo Group (n=15) | p Value |

|---|---|---|---|

| Cedar-specific IgE (UA/mL) | 10.8 ± 15.9 | 14.3 ± 19.5 | 0.579 |

| Cypress-specific IgE (UA/mL) | 1.3 ± 1.6 | 2.8 ± 3.2 | 0.097 |

Role in Rheumatoid Arthritis

DGLA has shown promise in managing rheumatoid arthritis symptoms by modulating inflammatory pathways.

- Clinical Trials

Studies have indicated that supplementation with GLA (a precursor to DGLA) can lead to reductions in morning stiffness and joint pain among rheumatoid arthritis patients .

Prostaglandin Biosynthesis

Ethyl DGLA enhances the biosynthesis of prostaglandins, which are crucial for regulating inflammation and immune responses.

- Animal Studies

Research involving rabbits demonstrated that feeding ethyl DGLA resulted in a significant increase in prostaglandin E1 (PGE1) production, indicating its role as a potent precursor for prostaglandin synthesis .

| Treatment | PGE1 Output (fold increase) | PGE2 Output (fold increase) |

|---|---|---|

| Ethyl DGLA | 20-30x | 1.5x |

Lipid Metabolism Alterations

Studies have shown that ethyl DGLA influences lipid metabolism, particularly affecting triglyceride levels in tissues.

- Research Findings

In a study where rabbits were fed ethyl DGLA, there was a notable increase in renal medullary triglycerides, which were enriched with both DGLA and arachidonic acid . This suggests that ethyl DGLA not only serves as a precursor for eicosanoids but also alters lipid profiles within tissues.

Atopic Dermatitis Management

DGLA has been investigated for its role in preventing atopic dermatitis, a chronic inflammatory skin condition.

- Study Insights

In experiments with NC/Tnd mice, diets supplemented with DGLA led to a significant reduction in dermatitis symptoms, highlighting its potential as a therapeutic agent for skin conditions .

Asthma and Respiratory Conditions

DGLA's anti-inflammatory properties may extend to respiratory conditions such as asthma.

Mécanisme D'action

Dihomo-.gamma.-Linolenic Acid ethyl ester exerts its effects primarily through the production of eicosanoids, such as prostaglandin E1 (PGE1). These eicosanoids have anti-inflammatory and anti-proliferative properties . The compound inhibits leukotriene biosynthesis and protein kinase C-dependent signal transduction, which are key pathways in inflammation and cell proliferation . Additionally, it competes with arachidonic acid for cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory eicosanoids .

Comparaison Avec Des Composés Similaires

Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.

Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.

Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .

Activité Biologique

Ethyl dihomo-gamma-linolenate (DGLA) is an ethyl ester of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Dihomo-gamma-linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and is a precursor to arachidonic acid (AA). It undergoes metabolic transformations in the body, primarily through desaturation and elongation pathways. The conversion of DGLA to prostaglandins, particularly prostaglandin E1 (PGE1), is crucial for its biological effects, including anti-inflammatory and immunomodulatory actions .

Prostaglandin Synthesis

DGLA is metabolized via the cyclooxygenase (COX) pathway to produce PGE1, which exhibits anti-inflammatory properties by inhibiting platelet aggregation and promoting vasodilation. This pathway also generates other eicosanoids that play roles in inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that DGLA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .

Anti-inflammatory Properties

DGLA has been shown to alleviate symptoms of allergic rhinitis in humans. A randomized controlled trial demonstrated that supplementation with DGLA significantly reduced pollen-induced allergic symptoms compared to a placebo group. The study highlighted a decrease in sneezing and nasal congestion among participants receiving DGLA .

Cardiovascular Health

DGLA's metabolites, particularly PGE1, have been associated with cardiovascular benefits. Studies on animal models indicate that DGLA supplementation can lower blood pressure, inhibit vascular smooth muscle cell proliferation, and reduce the formation of atherosclerotic plaques. These effects are crucial for preventing cardiovascular diseases .

Anticancer Potential

Recent investigations suggest that DGLA may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving eicosanoid synthesis. The modulation of lipid metabolism by DGLA could potentially interfere with cancer cell growth and survival .

Table 1: Summary of Key Findings on DGLA Supplementation

Propriétés

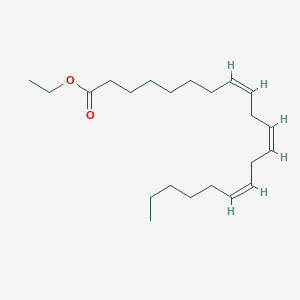

IUPAC Name |

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWCQMUAZGAN-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347985 | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-21-3 | |

| Record name | Ethyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?

A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.

Q2: What are the implications of studying the effects of this compound on platelet aggregation?

A2: The research paper [] investigates the impact of this compound on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.